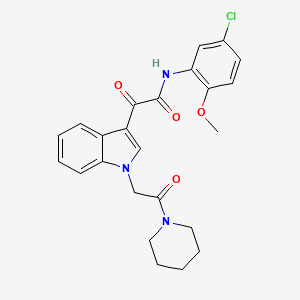
N-(5-Chlor-2-methoxyphenyl)-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a useful research compound. Its molecular formula is C24H24ClN3O4 and its molecular weight is 453.92. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Der Pyrimidin-Bestandteil innerhalb dieser Verbindung wurde für seine antifibrotischen Eigenschaften genutzt. Forscher haben eine Reihe neuartiger 2-(Pyridin-2-yl)pyrimidin-Derivate entworfen und synthetisiert und ihre Auswirkungen auf immortalisierte Ratten-Leber-Sternzellen (HSC-T6) bewertet . Unter diesen Derivaten stechen zwei hervor:
Weitere potenzielle Anwendungen
Während die Anti-Fibrose-Aktivität hervor sticht, ist es erwähnenswert, dass Pyrimidin-Derivate wie diese Verbindung ein breiteres Spektrum an biologischen und pharmazeutischen Aktivitäten haben. Dazu gehören antimikrobielle, antivirale und Antitumor-Effekte . Allerdings stehen spezifische Studien zur Leistung dieser Verbindung in diesen Bereichen noch aus.
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula and weight:
- Molecular Formula : C24H26ClN3O5
- Molecular Weight : 504.0 g/mol
The structural features include a chloro-substituted methoxy phenyl group, an indole moiety, and a piperidine derivative, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential . Notably, it has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HCT-15 (Colon Carcinoma) | 1.98 ± 1.22 | Significant cytotoxicity |
| A431 (Skin Carcinoma) | < 10 | Induction of apoptosis |
| U251 (Glioblastoma) | < 30 | Selective cytotoxicity |
The compound exhibits a structure-activity relationship (SAR) where modifications to the phenyl and indole rings significantly influence its efficacy against cancer cells. For instance, the presence of electron-donating groups enhances its activity by increasing lipophilicity and improving binding affinity to target proteins involved in cancer progression .
The proposed mechanism involves:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to apoptosis in cancer cells.
- Targeting Bcl-2 Pathway : It interacts with Bcl-2 proteins, promoting apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : In addition to anticancer activity, it has shown moderate inhibition of COX-II enzymes, which are involved in inflammatory processes that can exacerbate cancer progression .
Study 1: Antiproliferative Activity
In a study assessing various derivatives of indole-linked compounds, N-(5-chloro-2-methoxyphenyl)-2-oxo derivatives demonstrated significant antiproliferative effects against multiple cancer cell lines. The study employed the MTT assay to evaluate cell viability post-treatment, revealing IC50 values comparable to standard chemotherapy agents like doxorubicin .
Study 2: Structure Activity Relationship Analysis
A comprehensive SAR analysis indicated that specific substitutions on the indole and phenyl rings were crucial for enhancing cytotoxicity. For example, replacing the piperidine with other cyclic amines resulted in diminished activity, emphasizing the importance of maintaining the original structure for optimal efficacy .
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4/c1-32-21-10-9-16(25)13-19(21)26-24(31)23(30)18-14-28(20-8-4-3-7-17(18)20)15-22(29)27-11-5-2-6-12-27/h3-4,7-10,13-14H,2,5-6,11-12,15H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGKYRCFVIFYAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














